DBCO-PEG4-Biotin

Catalog No.
S525105
CAS No.
1255942-07-4
M.F
C39H51N5O8S
M. Wt
749.92
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-Biotin

CAS Number

1255942-07-4

Product Name

DBCO-PEG4-Biotin

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C39H51N5O8S

Molecular Weight

749.92

InChI

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1

InChI Key

LNHSQAOQVNHUGL-QRBHCBQLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-biotin

Description

The exact mass of the compound DBCO-PEG4-Biotin is 749.3458 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Components:

  • DBCO (Dibenzocyclooctyne): A cyclooctyne ring-containing functional group that reacts with azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction []. This reaction is specific and efficient, making it valuable for labeling biomolecules.
  • PEG4 spacer: A polyethylene glycol (PEG) chain containing four ethylene glycol units. PEG spacers increase the water solubility of molecules they are attached to []. In DBCO-PEG4-Biotin, the PEG4 spacer enhances the solubility of the biotin moiety, making the conjugate more water-compatible.
  • Biotin: A small molecule that binds to streptavidin with very high affinity []. Biotinylation is a common technique in biological research used for detection, purification, and manipulation of biomolecules.

Applications:

  • Biotinylation of azide-tagged biomolecules: DBCO-PEG4-Biotin is a reagent used to introduce a biotin tag onto biomolecules that have been previously tagged with an azide group. The SPAAC reaction between the DBCO group and the azide group allows for efficient and specific conjugation under copper-free conditions [, ].
  • Improved detection and purification: The biotin moiety on DBCO-PEG4-Biotin enables researchers to leverage the strong streptavidin-biotin interaction for various purposes. Biotinylated molecules can be easily detected using fluorescently or enzymatically labeled streptavidin []. Additionally, streptavidin conjugated to magnetic beads or columns can be used to purify biotinylated molecules from complex mixtures [].
  • Enhanced water solubility: The PEG4 spacer in DBCO-PEG4-Biotin improves the water solubility of the conjugated biomolecule. This can be advantageous for studies in aqueous environments or for facilitating downstream applications.

The primary reaction involving DBCO-PEG4-Biotin is its interaction with azide-containing biomolecules. In this reaction, the dibenzocyclooctyne (DBCO) moiety reacts with the azide group to form a stable triazole linkage. This reaction proceeds rapidly and does not require heating or catalysis by copper(I), which is advantageous for sensitive biological systems . The reaction can be represented as follows:

DBCO PEG4 Biotin+AzideBiotinylated Biomolecule\text{DBCO PEG4 Biotin}+\text{Azide}\rightarrow \text{Biotinylated Biomolecule}

DBCO-PEG4-Biotin exhibits high affinity for streptavidin due to the strong biotin-streptavidin interaction, characterized by a dissociation constant (KD) in the femtomolar range (approximately 101510^{-15} M). This high affinity allows for effective detection and purification of biotinylated molecules using streptavidin-based methods, such as fluorescence microscopy or affinity chromatography . The compound's hydrophilic PEG linker further enhances its solubility and accessibility in biological systems, facilitating its use in various assays and applications.

The synthesis of DBCO-PEG4-Biotin typically involves the following steps:

  • Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through established organic reactions that yield the cyclic compound.
  • PEGylation: The DBCO compound is then reacted with a PEG derivative to introduce the hydrophilic PEG linker. This step enhances solubility and reduces aggregation during subsequent reactions.
  • Biotinylation: Finally, biotin is conjugated to the DBCO-PEG compound, resulting in DBCO-PEG4-Biotin. This step may involve coupling reactions that ensure the biotin moiety is attached effectively.

These synthesis steps can vary depending on specific laboratory protocols but generally follow these principles .

DBCO-PEG4-Biotin has diverse applications in biochemical research and biotechnology:

  • Labeling Biomolecules: It is widely used for labeling proteins, nucleic acids, and other biomolecules with biotin for detection or purification purposes.
  • Fluorescence Microscopy: The compound facilitates imaging studies by allowing researchers to visualize biotinylated molecules using fluorescently labeled streptavidin.
  • Drug Delivery Systems: DBCO-PEG4-Biotin can be employed in targeted drug delivery systems where biotinylated drugs are directed to cells expressing specific receptors.
  • Proteomics: It plays a crucial role in proteomic studies where biotinylation is used for isolating proteins from complex mixtures .

Interaction studies involving DBCO-PEG4-Biotin primarily focus on its binding affinity to streptavidin and its effectiveness in labeling azide-modified biomolecules. These studies demonstrate that the compound can successfully label target molecules in various biological contexts without interfering with their function or structure. The irreversible nature of the biotin-streptavidin interaction under physiological conditions makes it a reliable tool for studying protein interactions and dynamics .

Several compounds share similarities with DBCO-PEG4-Biotin, particularly in their use as biotinylation reagents or click chemistry tools. Here are some notable examples:

Compound NameKey FeaturesUniqueness
Azide-PEG4-BiotinUtilizes azide instead of DBCODirectly incorporates azides rather than cyclooctynes
Biotin-DBCOLacks PEG linker; lower solubilitySimpler structure but less effective in aqueous environments
DibenzocyclooctyneCore structure similar to DBCO-PEG4-BiotinDoes not possess biotin functionality
NHS-BiotinUses N-hydroxysuccinimide for couplingMore reactive but may require specific conditions

DBCO-PEG4-Biotin's unique combination of copper-free click chemistry, high solubility due to PEG incorporation, and strong affinity for streptavidin sets it apart from these similar compounds, making it particularly valuable in live-cell studies and sensitive applications .

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

749.3458

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

Explore Compound Types